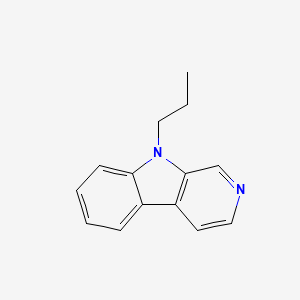
9-Propyl-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Propyl-beta-carboline, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotective Effects
9-Propyl-beta-carboline has demonstrated significant neuroprotective properties, particularly concerning dopaminergic neurons. Research indicates that this compound can stimulate the expression of tyrosine hydroxylase, a critical enzyme in dopamine synthesis, thereby enhancing dopaminergic neuron function. Studies have shown that this compound promotes neurite outgrowth and protects neurons from toxic insults, such as lipopolysaccharide-induced toxicity and chronic rotenone exposure, which are models for Parkinson's disease .
Applications in Hearing Disorders
Recent patents have highlighted the potential of 9-alkyl-beta-carbolines, including this compound, in treating hearing loss and vestibular disorders. These compounds have shown efficacy in protecting against acute and chronic ear disorders, including:
- Acoustic Trauma : The compound may mitigate damage caused by sudden loud noises.
- Menière's Disease : It has potential applications in managing symptoms associated with this inner ear disorder.
- Tinnitus : The pharmacological effects suggest a role in alleviating the perception of ringing in the ears .
Case Studies and Research Findings
Several studies have documented the effects of this compound on neuronal cultures and animal models:
| Study | Findings |
|---|---|
| Polanski et al. (2010) | Demonstrated stimulation of tyrosine hydroxylase expression and neurite outgrowth in dopaminergic neurons treated with this compound. |
| Wernicke et al. (2010) | Reported neuroregenerative properties in vivo following treatment with this compound after toxin exposure. |
| Recent Patent (US20130028958A1) | Highlighted the use of beta-carbolines for treating hearing damage and vestibular disorders, emphasizing their protective effects against acoustic trauma. |
Propriétés
Numéro CAS |
21373-41-1 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
9-propylpyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2/c1-2-9-16-13-6-4-3-5-11(13)12-7-8-15-10-14(12)16/h3-8,10H,2,9H2,1H3 |
Clé InChI |
VWQRAFOZXLPRGU-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C3=C1C=NC=C3 |
SMILES canonique |
CCCN1C2=CC=CC=C2C3=C1C=NC=C3 |
Key on ui other cas no. |
21373-41-1 |
Synonymes |
9-propyl-9H-pyrido(3,4-b)indole 9-propyl-beta-carboline 9-propyl-beta-carboline hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















